2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Acetamide formation: The benzoylated piperazine is reacted with a suitable acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide would depend on its specific molecular targets. It might interact with receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzoylpiperazin-1-yl)acetamide: Lacks the cyanocyclopentyl group, which might affect its pharmacological properties.
N-(1-cyanocyclopentyl)acetamide: Lacks the piperazine ring, which could influence its biological activity.
Uniqueness
2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of both the benzoylpiperazine and cyanocyclopentyl groups, which might confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C19H24N4O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-N-(1-cyanocyclopentyl)acetamide |
InChI |
InChI=1S/C19H24N4O2/c20-15-19(8-4-5-9-19)21-17(24)14-22-10-12-23(13-11-22)18(25)16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2,(H,21,24) |
InChI Key |
RMGOYPCYDLKMHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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